molecular formula C21H19NO4S B12319664 (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid

Cat. No.: B12319664
M. Wt: 381.4 g/mol
InChI Key: OUPLWOYUYWTFRA-UHFFFAOYSA-N
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Description

®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of a propargylsulfanyl group adds unique reactivity, making it a valuable building block in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable amino acid precursor.

    Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Propargylation: The introduction of the propargylsulfanyl group is carried out through nucleophilic substitution reactions. This involves reacting the protected amino acid with propargyl bromide in the presence of a base like potassium carbonate.

    Purification: The final product is purified using techniques such as column chromatography to ensure high purity.

Industrial Production Methods: Industrial production of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often employed to streamline the synthesis and ensure consistency.

Types of Reactions:

    Oxidation: The propargylsulfanyl group can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in a solvent like dimethylformamide.

    Substitution: The propargyl group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Piperidine in dimethylformamide.

    Substitution: Copper(I) catalysts for click chemistry reactions.

Major Products:

    Sulfoxides and sulfones: from oxidation.

    Deprotected amino acids: from reduction.

    Triazoles: from click chemistry reactions.

Scientific Research Applications

®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Plays a role in the development of peptide-based therapeutics and drug delivery systems.

    Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The propargylsulfanyl group provides a handle for further functionalization, allowing for the introduction of additional chemical groups or labels. This versatility makes it a valuable tool in the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

    Fmoc-protected amino acids: These compounds also feature the Fmoc protecting group but lack the propargylsulfanyl group.

    Propargylated amino acids: These compounds have a propargyl group but may not have the Fmoc protection.

Uniqueness: ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is unique due to the combination of the Fmoc protecting group and the propargylsulfanyl group

Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid

InChI

InChI=1S/C21H19NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)

InChI Key

OUPLWOYUYWTFRA-UHFFFAOYSA-N

Canonical SMILES

C#CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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